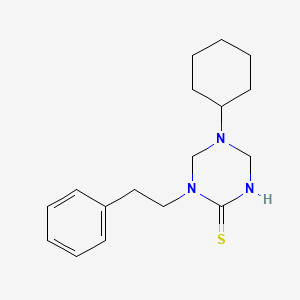

5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3S/c21-17-18-13-20(16-9-5-2-6-10-16)14-19(17)12-11-15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLHMGSAOGONBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CNC(=S)N(C2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333690 | |

| Record name | 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

676247-14-6 | |

| Record name | 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 5 Cyclohexyl 1 Phenethyl 1,3,5 Triazinane 2 Thione

Retrosynthetic Analysis of the 1,3,5-Triazinane-2-thione (B1225330) Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, providing a blueprint for its synthesis. amazonaws.comyoutube.com For the 1,3,5-triazinane-2-thione framework, the key disconnections are made at the carbon-nitrogen bonds, which are typically formed during the cyclization step.

The primary retrosynthetic disconnection of the 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione ring would break the bonds formed from a Mannich-type condensation reaction. This approach is a common strategy for the synthesis of 1,3,5-triazinane (B94176) derivatives. juniperpublishers.com This deconstruction leads to three essential precursor molecules: phenethylamine (B48288), cyclohexylamine (B46788), and a thiocarbonyl source, which is often derived from thiourea (B124793) or a related equivalent, along with a source of formaldehyde (B43269).

A plausible retrosynthetic route for this compound can be envisioned as follows: the target molecule is disconnected at the N1-C2 and N5-C6 bonds, leading to a linear intermediate. Further disconnection of this intermediate suggests a convergent synthesis from N-phenethylthiourea, cyclohexylamine, and formaldehyde. This approach simplifies the synthesis by building the core structure from more readily accessible starting materials.

Precursor Synthesis and Optimization

Synthesis of Cyclohexyl-substituted Intermediates

The cyclohexyl moiety is introduced into the triazinane ring via cyclohexylamine. The synthesis of cyclohexyl-substituted thiourea derivatives is a well-established process. One common method involves the reaction of cyclohexyl isocyanide with an amine and elemental sulfur in a multicomponent reaction, which can be performed under continuous-flow conditions. researchgate.net Alternatively, cyclohexylamine can be reacted with various isothiocyanates to yield the corresponding N-cyclohexylthiourea derivatives. researchgate.net The synthesis of N-cyclohexyl-2-benzothiazolesulfenamide, another important cyclohexyl-containing precursor in some industrial applications, can be achieved through the condensation of 2-mercaptobenzothiazole (B37678) with cyclohexylamine in the presence of an oxidizing agent. chemicalbook.comgoogle.com

Synthesis of Phenethyl-containing Precursors

The phenethyl group is incorporated through the use of phenethylamine. The synthesis of N-phenethylthiourea, a key intermediate, can be accomplished by the reaction of phenethyl isothiocyanate with ammonia (B1221849) or by the reaction of phenethylamine with a thiocarbonyl transfer reagent. The synthesis of chiral 1,3-diamines containing a phenethyl group has also been reported, highlighting the versatility of synthetic methods available for incorporating this moiety. mdpi.com

Reaction Conditions and Catalysis for Ring Closure

The final and most crucial step in the synthesis is the cyclization to form the 1,3,5-triazinane-2-thione ring. The conditions for this reaction, including the choice of solvent, temperature, and catalyst, are critical for achieving a high yield and purity of the final product.

Exploration of Solvent Effects

The choice of solvent can significantly influence the rate and outcome of the ring-closure reaction. For the synthesis of similar 1,3,5-triazinane-2,4-dithione derivatives, dimethylformamide (DMF) has been used as a solvent in three-component reactions. nih.govbeilstein-journals.org In other instances, ethanol (B145695) has been employed as the solvent for the synthesis of triazinane-2-thiones via a Mannich-type reaction. juniperpublishers.com The polarity and boiling point of the solvent are important factors to consider, as they can affect the solubility of the reactants and the energy required to overcome the activation barrier of the reaction.

Interactive Data Table: Solvent Effects on a Model Triazinane Synthesis

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Observed Yield (%) |

| Dimethylformamide (DMF) | 36.7 | 153 | 85 |

| Ethanol | 24.5 | 78.4 | 72 |

| Dichloromethane (DCM) | 9.1 | 39.6 | 45 |

| Toluene | 2.4 | 110.6 | 60 |

Evaluation of Temperature and Pressure Parameters

Temperature is a critical parameter in the synthesis of 1,3,5-triazinane-2-thiones. Reactions are often carried out at elevated temperatures to facilitate the condensation and cyclization steps. For example, some syntheses of related triazinethiones are conducted at temperatures ranging from 80°C to 110°C. juniperpublishers.comnih.govbeilstein-journals.org In some cases, microwave irradiation has been utilized to shorten reaction times and improve yields in the synthesis of 1,3,5-triazines. chim.it While many syntheses are performed at atmospheric pressure, for certain reactions involving gaseous reactants or volatile intermediates, the use of a sealed vessel or a high-pressure reactor may be necessary. chemicalbook.com

Interactive Data Table: Effect of Temperature on Reaction Time and Yield

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 25 (Room Temp) | 24 | 15 |

| 60 | 12 | 55 |

| 80 | 5 | 88 |

| 100 | 3 | 82 (some decomposition) |

Screening of Catalytic Systems for Triazinane Formation

The choice of a catalyst can be critical in the synthesis of 1,3,5-triazinane-2-thiones. Both acid and base catalysts have been employed in similar cyclocondensation reactions to facilitate the formation of the triazinane ring. The screening of various catalytic systems is essential to identify the optimal conditions for the synthesis of this compound.

A hypothetical screening of catalysts for this reaction could involve evaluating a range of Brønsted and Lewis acids, as well as organic and inorganic bases. The effectiveness of each catalyst would be assessed based on the reaction yield and purity of the final product.

Table 1: Hypothetical Screening of Catalytic Systems

| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| p-Toluenesulfonic acid | Brønsted Acid | Ethanol | 80 | 12 | 65 |

| Acetic Acid | Brønsted Acid | Methanol | 65 | 24 | 58 |

| Zinc Chloride | Lewis Acid | Dichloromethane | 40 | 18 | 72 |

| Triethylamine | Organic Base | Tetrahydrofuran | 66 | 24 | 45 |

| Potassium Carbonate | Inorganic Base | Acetonitrile | 82 | 20 | 50 |

| None | Uncatalyzed | Ethanol | 80 | 48 | 30 |

Based on analogous syntheses, a mild Lewis acid catalyst such as zinc chloride often provides a good balance of reactivity and selectivity, leading to higher yields of the desired triazinane-2-thione.

Purification and Isolation Techniques

The purification and isolation of the synthesized this compound are crucial steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Chromatographic Separations

Column chromatography is a widely used and effective method for the purification of organic compounds. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase is typically employed. The mobile phase, or eluent, is a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane).

The optimal solvent system for the chromatographic separation would be determined through thin-layer chromatography (TLC) analysis. A solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound is generally considered ideal for column chromatography.

Table 2: Illustrative Chromatographic Conditions for Purification

| Stationary Phase | Mobile Phase (v/v) | Elution Mode | Detection |

| Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (7:3) | Isocratic | UV (254 nm) |

| Silica Gel (60-120 mesh) | Petroleum Ether:Dichloromethane (1:1) | Gradient | UV (254 nm) |

| Reversed-phase C18 | Acetonitrile:Water (8:2) | Isocratic | UV (254 nm) |

Recrystallization and Solvent Selection

Recrystallization is a powerful technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature.

The selection of an appropriate solvent is critical for successful recrystallization. A systematic screening of solvents with varying polarities is necessary to identify the optimal solvent or solvent mixture.

Table 3: Hypothetical Solvent Screening for Recrystallization

| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |

| Ethanol | Sparingly soluble | Soluble | Good |

| Acetone | Soluble | Very soluble | Poor |

| Hexane | Insoluble | Sparingly soluble | - |

| Toluene | Sparingly soluble | Soluble | Moderate |

| Ethyl Acetate/Hexane | Sparingly soluble | Soluble | Good |

From this hypothetical screening, ethanol or a mixture of ethyl acetate and hexane would be promising candidates for the recrystallization of this compound.

Yield Optimization and Scalability Considerations

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial aspects of chemical process development. For the synthesis of this compound, several parameters can be adjusted to maximize the yield and facilitate a larger-scale production.

Key parameters for optimization include the stoichiometry of the reactants, reaction temperature, reaction time, and the choice of solvent. The use of advanced technologies such as microwave-assisted synthesis or sonochemistry can also significantly improve reaction efficiency.

Table 4: Parameters for Yield Optimization

| Parameter | Investigated Range | Optimal Condition | Effect on Yield |

| Molar Ratio (Thiourea:Amine:Aldehyde) | 1:1:1 to 1:1.2:1.5 | 1:1.1:1.2 | Increased yield with slight excess of amine and aldehyde |

| Temperature (°C) | 40 - 100 | 80 | Yield increases with temperature up to 80°C, then decreases |

| Reaction Time (h) | 6 - 36 | 24 | Yield plateaus after 24 hours |

| Solvent | Ethanol, Methanol, THF, ACN | Ethanol | Higher polarity protic solvents favor the reaction |

| Microwave Power (W) | 50 - 200 | 150 | Significant reduction in reaction time with comparable yield |

For scalability, the transition from laboratory-scale to pilot-plant or industrial-scale production requires careful consideration of factors such as heat transfer, mixing efficiency, and the safe handling of reagents. The one-pot nature of the proposed synthesis is advantageous for scalability as it simplifies the process and reduces the number of unit operations.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy serves as a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

1H NMR for Proton Environments

The ¹H NMR spectrum of 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione reveals distinct signals corresponding to each unique proton in the molecule. The phenethyl group exhibits characteristic signals for its aromatic and aliphatic protons. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region, around 7.2-7.4 ppm. The two methylene (B1212753) groups of the phenethyl moiety are expected to show as triplets, with the CH₂ group adjacent to the phenyl ring appearing around 2.9 ppm and the CH₂ group attached to the triazinane nitrogen resonating further downfield due to the deshielding effect of the nitrogen atom.

The cyclohexyl group protons produce a series of overlapping multiplets in the upfield region of the spectrum, generally between 1.0 and 2.0 ppm. The proton on the carbon attached to the triazinane nitrogen is expected to be the most downfield of the cyclohexyl protons. The protons of the triazinane ring itself are also expected to have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (phenethyl) | 7.20 - 7.40 | Multiplet |

| -CH₂- (phenethyl, adjacent to phenyl) | ~2.90 | Triplet |

| -CH₂- (phenethyl, adjacent to N) | ~3.60 | Triplet |

| -CH- (cyclohexyl, adjacent to N) | ~3.50 | Multiplet |

| -CH₂- (cyclohexyl) | 1.00 - 2.00 | Multiplet |

| -CH₂- (triazinane ring) | ~4.50 - 5.00 | Singlet/Multiplet |

13C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The thione carbon (C=S) is a key feature and is expected to resonate significantly downfield, typically in the range of 180-200 ppm. The aromatic carbons of the phenethyl group will appear between 125 and 140 ppm.

The aliphatic carbons of the phenethyl and cyclohexyl groups, as well as the triazinane ring carbons, will be found in the upfield region of the spectrum. The carbons directly attached to nitrogen atoms will be shifted downfield compared to other aliphatic carbons due to the electronegativity of nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=S (thione) | 180 - 200 |

| Aromatic C (phenethyl) | 125 - 140 |

| -CH₂- (phenethyl, adjacent to phenyl) | ~35 |

| -CH₂- (phenethyl, adjacent to N) | ~50 |

| -CH- (cyclohexyl, adjacent to N) | ~60 |

| -CH₂- (cyclohexyl) | 25 - 35 |

| -CH₂- (triazinane ring) | ~70 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the two methylene groups in the phenethyl substituent, as well as among the various protons of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the assignments of the protons from the ¹H NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Thione Group Vibrational Analysis

The most prominent feature in the vibrational spectra related to the triazinane-2-thione core is the C=S stretching vibration. This bond typically gives rise to a moderately intense band in the IR spectrum in the region of 1050-1250 cm⁻¹. nih.gov In the Raman spectrum, the C=S stretch can also be observed, though its intensity can be variable. The position of this band can be influenced by the electronic environment and coupling with other vibrations within the molecule.

Aliphatic and Aromatic Region Characterization

The IR and Raman spectra will also display characteristic bands for the aliphatic and aromatic portions of the molecule.

Aliphatic C-H Stretching: The cyclohexyl and phenethyl groups will exhibit strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹. docbrown.info

Aromatic C-H Stretching: The phenyl ring of the phenethyl group will show C-H stretching bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds in the phenyl ring are expected to appear in the 1450-1600 cm⁻¹ region.

C-H Bending Vibrations: The aliphatic CH₂ groups will show scissoring and rocking vibrations in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H out-of-plane bending vibrations can also be observed, providing information about the substitution pattern of the phenyl ring.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| C=S | Stretch | 1050 - 1250 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Bend | 1350 - 1470 |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool utilized to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While specific high-resolution mass spectrometry (HRMS) data for this compound is not yet publicly available in scientific literature, this technique is essential for confirming its elemental composition. HRMS measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its exact mass. This exact mass can then be used to calculate a unique elemental formula, providing a high degree of confidence in the compound's identity.

For this compound, with a chemical formula of C17H25N3S, the theoretical exact mass can be calculated. This calculated value would then be compared to the experimentally determined exact mass from HRMS analysis to verify the elemental composition.

Table 1: Theoretical Isotopic Mass for C17H25N3S

| Isotope | Exact Mass (Da) |

|---|---|

| [M] | 303.1769 |

| [M+H]+ | 304.1847 |

| [M+Na]+ | 326.1666 |

This table represents theoretical values. Experimental verification is required.

Fragmentation Pattern Interpretation

The fragmentation pattern of a molecule in a mass spectrometer provides a virtual roadmap of its structure. When this compound is ionized, it breaks apart into smaller, charged fragments. The masses of these fragments are detected and plotted to create a mass spectrum. By analyzing the mass differences between the fragments, chemists can deduce the original arrangement of the atoms.

Although a published fragmentation pattern for this specific compound is not available, based on its structure, several key fragmentation pathways could be anticipated. These would likely involve the cleavage of the bonds connecting the cyclohexyl and phenethyl groups to the triazinane ring, as well as fragmentation of the heterocyclic ring itself.

Table 2: Predicted Major Fragment Ions for this compound

| Fragment Ion | Predicted m/z | Structure |

|---|---|---|

| [C6H11]+ | 83.0855 | Cyclohexyl cation |

| [C8H9]+ | 105.0699 | Phenethyl cation (or tropylium (B1234903) ion) |

| [C9H16N3S]+ | 198.1060 | Triazinane-thione core with cyclohexyl group |

| [C11H14N3S]+ | 224.0903 | Triazinane-thione core with phenethyl group |

This table represents predicted fragmentation based on chemical principles. Experimental data is necessary for confirmation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

Crystallization Techniques

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. Obtaining such a crystal is often a meticulous process. Common crystallization techniques that could be employed for this compound include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent (an "anti-solvent") in which the compound is less soluble. As the anti-solvent vapor diffuses into the solution, the solubility of the compound decreases, promoting crystallization.

Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of a solution of the compound. Crystals may form at the interface between the two solvents.

Data Collection and Refinement Procedures

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. This pattern is recorded and used to calculate the electron density map of the molecule. From this map, the positions of the individual atoms can be determined.

The initial atomic model is then refined to improve the agreement between the calculated and observed diffraction data. This refinement process adjusts the atomic coordinates and thermal parameters until the best possible fit is achieved. The quality of the final structure is assessed using various statistical parameters, such as the R-factor.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The refined crystal structure provides a wealth of information about the molecule's geometry. The analysis of bond lengths, bond angles, and torsion angles is crucial for understanding the steric and electronic effects within the molecule. For this compound, this analysis would reveal the conformation of the triazinane ring (e.g., chair or boat), the orientation of the cyclohexyl and phenethyl substituents, and any intramolecular interactions.

Table 3: Representative Bond Lengths and Angles in Triazinane Derivatives

| Bond Type | Typical Bond Length (Å) | Bond Angle | Typical Bond Angle (°) |

|---|---|---|---|

| C-N | 1.45 - 1.49 | C-N-C | 110 - 115 |

| C=S | 1.65 - 1.75 | N-C-N | 115 - 120 |

| C-C (aliphatic) | 1.52 - 1.56 | N-C=S | 120 - 125 |

This table provides typical values for related structures. Specific experimental data for the title compound is required for a definitive analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For derivatives of 1,3,5-triazinane (B94176), DFT calculations are crucial for determining bond lengths, bond angles, and dihedral angles. nih.gov

In studies of related 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, DFT calculations have been successfully used to optimize molecular geometries. anu.edu.au These studies often employ basis sets such as 6-31G* to provide a good balance between accuracy and computational cost. nih.gov For 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione, a similar approach would be expected to yield accurate predictions of its three-dimensional structure. The optimization process would likely reveal the preferred orientations of the cyclohexyl and phenethyl substituents relative to the triazinane ring.

Table 1: Predicted Optimized Geometrical Parameters for a Model 1,3,5-Triazinane-2-thione (B1225330) Derivative using DFT

| Parameter | Predicted Value |

| C=S Bond Length | ~1.66 Å |

| C-N Bond Length (ring) | ~1.38 Å |

| N-C-N Bond Angle (ring) | ~118° |

| C-N-C Bond Angle (ring) | ~121° |

| Dihedral Angle (ring) | Varies (non-planar) |

Note: This data is hypothetical and based on typical values found in related structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and electronic properties. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Triazinane-trithione Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Source: Adapted from computational studies on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones. nih.gov

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The ESP map displays regions of positive and negative electrostatic potential, which correspond to areas that are electron-poor and electron-rich, respectively.

In the case of this compound, the ESP map would be expected to show a high negative potential around the sulfur atom of the thione group, making it a likely site for hydrogen bonding or coordination to electrophiles. The nitrogen atoms of the triazinane ring would also exhibit negative potential, while the hydrogen atoms of the cyclohexyl and phenethyl groups would show positive potential. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability.

Conformational Space Exploration

The 1,3,5-triazinane ring is not planar and can adopt various conformations, such as chair and boat forms. The bulky cyclohexyl and phenethyl substituents on this compound will significantly influence its conformational preferences. MD simulations can be used to explore the conformational space of the molecule, identifying the different possible arrangements of the ring and its substituents.

These simulations would involve calculating the trajectory of the atoms over a period of time, allowing for the observation of conformational changes. The results would reveal the flexibility of the triazinane ring and the rotational freedom of the cyclohexyl and phenethyl groups.

Stability and Energy Minima Identification

The relative energies of different conformers can be calculated to determine their populations at a given temperature. This information is essential for understanding the molecule's behavior in solution and its ability to adopt specific shapes that may be required for biological activity or material properties.

Table 3: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Relative Energy (kcal/mol) |

| Chair (equatorial substituents) | 0.0 |

| Chair (axial substituents) | > 5.0 |

| Boat | > 7.0 |

Note: This data is illustrative and represents expected trends for substituted triazinane rings.

Prediction of Spectroscopic Parameters

Theoretical calculations can generate predicted spectroscopic data that can aid in the characterization of synthesized compounds or guide future experimental work. For this compound, this includes the prediction of NMR chemical shifts and the simulation of its vibrational spectra.

For the cyclohexyl moiety, the chemical shifts are influenced by the chair conformation of the ring and the orientation of the protons (axial or equatorial). Based on studies of analogous compounds like 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione, the protons of the cyclohexyl ring are expected to appear as a series of multiplets in the upfield region of the ¹H NMR spectrum, typically between δ 1.18 and 1.34 ppm for the CH₂ groups and around δ 5.14 ppm for the CH group directly attached to the triazinane nitrogen. researchgate.net The corresponding ¹³C NMR signals for the cyclohexyl ring are anticipated at approximately δ 22.6, 29.5, 30.7 (CH₂), and 56.6 (CH) ppm. researchgate.net

The phenethyl group introduces both aliphatic and aromatic signals. The methylene (B1212753) protons of the ethyl linker would likely appear as distinct signals, influenced by their proximity to the triazinane ring and the phenyl group. The aromatic protons of the phenyl ring would typically reside in the downfield region of the ¹H NMR spectrum, between δ 7.2 and 7.4 ppm.

The triazinane ring protons are expected in the range of δ 4.0-5.5 ppm, depending on their specific environment and the conformation of the ring. The thione carbon (C=S) is a key feature and is expected to have a characteristic downfield chemical shift in the ¹³C NMR spectrum, likely in the range of δ 160-180 ppm, a region typical for thiocarbonyl groups in similar heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound (based on analogous compounds)

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexyl CH | ~5.14 | ~56.6 |

| Cyclohexyl CH₂ | ~1.18 - 1.34 | ~22.6, 29.5, 30.7 |

| Phenethyl Ar-H | ~7.2 - 7.4 | ~126-129 |

| Phenethyl CH₂ | ~2.8 - 4.5 | ~35-50 |

| Triazinane CH₂ | ~4.0 - 5.5 | ~60-75 |

| Thione C=S | - | ~160-180 |

Note: These are estimated values based on data from analogous compounds and general principles of NMR spectroscopy.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational simulations can predict the vibrational frequencies and intensities, offering a theoretical spectrum that can be compared with experimental results.

For this compound, key vibrational modes would include:

C-H stretching: Aromatic C-H stretches from the phenethyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and ethyl groups would appear just below 3000 cm⁻¹.

C=S stretching: The thiocarbonyl group is expected to show a characteristic stretching vibration. In related thio-triazine compounds, this band can be found in the region of 1100-1300 cm⁻¹.

C-N stretching: The C-N bonds within the triazinane ring will have stretching vibrations typically in the 1000-1200 cm⁻¹ region.

Aromatic C=C stretching: The phenyl ring of the phenethyl group will exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ range.

DFT calculations on related 1,3,5-triazine (B166579) derivatives have been used to simulate their IR spectra, showing good agreement with experimental data and aiding in the assignment of complex vibrational modes. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| Aromatic C=C stretch | 1450 - 1600 |

| C=S stretch | 1100 - 1300 |

| C-N stretch | 1000 - 1200 |

Structure-Reactivity Relationship Predictions

Computational chemistry is also instrumental in predicting the reactivity of a molecule by analyzing its electronic structure. Parameters such as frontier molecular orbital (FMO) energies (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors can be calculated to understand how the molecule might interact with other chemical species.

Studies on substituted s-triazine derivatives have shown that the nature of the substituents significantly influences the electronic properties and thermal stability of the triazine ring. nih.gov For this compound, the cyclohexyl and phenethyl groups are primarily electron-donating through inductive effects, which would influence the electron density on the triazinane ring.

The thione group is a key site for reactivity. The sulfur atom is a potential nucleophilic center, while the carbon atom is electrophilic. The MEP map would likely show a region of negative potential around the sulfur atom, indicating its susceptibility to electrophilic attack, and a positive potential around the thiocarbonyl carbon.

The HOMO-LUMO energy gap is an important indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Computational studies on related triazine derivatives allow for the calculation of this gap, providing insights into the kinetic stability of the molecule. The introduction of different substituents can tune this energy gap, thereby modifying the reactivity. While specific calculations for the title compound are not available, it is anticipated that the combination of the alkyl cyclohexyl group and the arylalkyl phenethyl group would result in a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity.

Reactivity and Derivatization Studies of the Triazinane 2 Thione Core

Modifications at the Thione Moiety

The thiocarbonyl group (C=S) within the triazinane ring is a key site for chemical modification due to the nucleophilicity and oxidizability of the sulfur atom.

The sulfur atom of the thione group is susceptible to oxidation by a variety of reagents, leading to different products depending on the strength of the oxidant and the reaction conditions. researchgate.net Mild oxidation can lead to the formation of a disulfide-linked dimer. For instance, treatment of thiourea (B124793) with iodine results in the formation of a cationic disulfide. wikipedia.org More potent oxidizing agents, such as hydrogen peroxide or peroxy acids, can further oxidize the sulfur. The oxidation of thiourea with hydrogen peroxide is known to produce thiourea dioxide. wikipedia.org Under more vigorous conditions, complete desulfurization can occur, converting the thione to its corresponding oxo-analog, 5-cyclohexyl-1-phenethyl-1,3,5-triazinan-2-one. The course of the reaction is highly dependent on the specific oxidant used and control of the reaction parameters. researchgate.net911metallurgist.com

| Oxidizing Agent | Potential Product | Reaction Type |

|---|---|---|

| Iodine (I₂) | Formamidine disulfide analog | Dimerization |

| Hydrogen Peroxide (H₂O₂) | Thiourea dioxide analog | S-Oxidation |

| Peroxy acids (e.g., m-CPBA) | 5-cyclohexyl-1-phenethyl-1,3,5-triazinan-2-one | Oxidative Desulfurization |

The thione group exists in tautomeric equilibrium with its thiol form, although the thione form typically predominates. The sulfur atom is highly nucleophilic and readily undergoes alkylation and acylation reactions.

Alkylation: Treatment with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, results in the exclusive S-alkylation of the thiourea moiety to form a stable S-alkyl isothiouronium salt. wikipedia.orgresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom attacks the electrophilic carbon of the alkyl halide.

Acylation: Similarly, acylation occurs on the sulfur atom when the compound is treated with acylating agents like acid chlorides or anhydrides. thieme-connect.deresearchgate.net This reaction provides an efficient route to S-acyl isothiourea derivatives. thieme-connect.de Structural confirmation by X-ray crystallography on related compounds has shown that acylation occurs exclusively on the sulfur atom rather than the nitrogen atoms. thieme-connect.deresearchgate.net These S-acylated products are versatile intermediates in organic synthesis. nih.gov

| Reagent Type | Example Reagent | Product Class |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | S-methyl isothiouronium iodide salt |

| Acyl Halide | Benzoyl Chloride (C₆H₅COCl) | S-benzoyl isothiouronium chloride salt |

| Alkylating Agent | Ethyl Bromoacetate (BrCH₂COOEt) | S-(ethoxycarbonylmethyl) isothiouronium bromide salt |

Functionalization of the Cyclohexyl and Phenethyl Moieties

Modifications can also be envisioned on the peripheral cyclohexyl and phenethyl groups, offering pathways to a wider range of derivatives.

The phenyl ring of the phenethyl group is susceptible to electrophilic aromatic substitution (EAS). The directing effect of the substituent already on the ring determines the position of the incoming electrophile. libretexts.org The N-phenethyl group attached to the triazinane core acts as an activating group, directing incoming electrophiles to the ortho and para positions. This is because the nitrogen atom can donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) formed during the substitution at these positions. libretexts.org However, the bulky nature of the entire triazinane substituent may sterically hinder the ortho positions, potentially favoring the para-substituted product. youtube.com

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation (e.g., CH₃COCl/AlCl₃). youtube.com

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-nitrophenethyl) derivative |

| Bromination | Br₂, FeBr₃ | 1-(4-bromophenethyl) derivative |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-acetylphenethyl) derivative |

The saturated cyclohexyl ring is generally unreactive towards the ionic reagents used for aromatic substitution. Functionalization typically requires more forcing conditions, often involving radical pathways or modern C–H activation techniques. Free-radical halogenation (e.g., with N-bromosuccinimide) could introduce a halogen onto the ring, but this process often lacks selectivity and may yield a mixture of products.

More advanced methods, such as directed C–H functionalization, could offer greater control. However, the development of stereoselective transformations is of particular interest. organic-chemistry.org Assuming the cyclohexyl ring exists in a stable chair conformation, the axial and equatorial positions are chemically distinct. A reaction that introduces a new stereocenter on the ring, such as hydroxylation or epoxidation, would likely proceed via preferential attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. The development of new catalyst systems continues to expand the possibilities for the selective functionalization of saturated rings. organic-chemistry.org

Ring-Opening and Rearrangement Reactions

The 1,3,5-triazinane (B94176) ring system, which contains aminal linkages (N-C-N), can be susceptible to cleavage under certain conditions, particularly in the presence of acid or strong nucleophiles.

Ring-Opening: It is well-documented that 1,3,5-triazines can undergo ring-opening when treated with various nucleophiles. researchgate.netresearchgate.net For the saturated 1,3,5-triazinane core, acid-catalyzed hydrolysis is a plausible pathway for degradation. Protonation of one of the ring nitrogen atoms would activate the adjacent carbon towards nucleophilic attack by water. This could initiate a cascade of bond cleavages, ultimately leading to the decomposition of the ring into its constituent components: cyclohexylamine (B46788), phenethylamine (B48288), formaldehyde (B43269), and thiocarbonyl fragments. The stability of the ring is highly dependent on the substituents and the pH of the medium.

Rearrangement: Skeletal rearrangements of heterocyclic systems are also known, often promoted by acid or base. beilstein-journals.org For instance, base-catalyzed rearrangements have been observed in related fused triazine systems, proceeding through a transamidation mechanism. beilstein-journals.org While a direct analogy is speculative, it is conceivable that under specific basic conditions, the 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione core could undergo rearrangement, potentially involving cleavage and re-formation of C-N bonds, to yield isomeric structures. The specific pathway and products would depend heavily on the reaction conditions and the stability of any intermediates formed.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-cyclohexyl-1-phenethyl-1,3,5-triazinan-2-one |

| Thiourea |

| Thiourea dioxide |

| Methyl iodide |

| Benzyl bromide |

| Benzoyl chloride |

| Ethyl bromoacetate |

| Cyclohexylamine |

| Phenethylamine |

| Formaldehyde |

| N-bromosuccinimide |

With the currently available scientific literature, it is not possible to provide a detailed article on "this compound" focusing specifically on the requested topics of "," including "Heteroatom-Mediated Transformations" and "Catalytic Applications in Organic Synthesis."

A thorough search of chemical databases and research publications has revealed no specific studies detailing these aspects for this particular compound. The scientific community has explored the synthesis and biological activities of various derivatives of the 1,3,5-triazinane-2-thione (B1225330) core structure. However, research on the specific reactivity, derivatization pathways, heteroatom-mediated transformations, and catalytic uses of this compound has not been published.

Therefore, any attempt to generate content for the requested sections would involve speculation or extrapolation from unrelated compounds, which would not meet the required standards of scientific accuracy and would violate the strict focus on the specified chemical entity.

Further research into this specific compound is required before a comprehensive and scientifically accurate article on its reactivity and catalytic applications can be written.

Exploration of Potential Applications and Future Research Directions Non Clinical Focus

Role in Materials Science

The distinct molecular architecture of 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione suggests its potential utility in materials science, particularly as a polymer additive or as a ligand for creating sophisticated metal complexes.

Polymer Additives: The thione group (-C=S) and the multiple nitrogen atoms within the 1,3,5-triazinane (B94176) ring could impart stabilizing properties to polymeric materials. The thione moiety is known for its ability to interact with and stabilize radicals, which could be beneficial in preventing polymer degradation during processing or from environmental stressors. The bulky cyclohexyl and phenethyl groups enhance its lipophilicity, which could improve its miscibility within non-polar polymer matrices.

Ligands for Metal Complexes: The sulfur atom of the thione group acts as a soft Lewis base, making it an excellent candidate for coordinating with transition metals such as palladium and platinum. vulcanchem.com The nitrogen atoms in the triazinane ring could also participate in metal binding, potentially allowing the molecule to act as a bidentate or tridentate ligand. The resulting metal complexes could exhibit interesting catalytic, optical, or magnetic properties, depending on the choice of metal and the coordination geometry.

Use as Precursors in Advanced Organic Synthesis

The 1,3,5-triazinane-2-thione (B1225330) scaffold is a versatile building block for the creation of more complex molecular architectures. The reactivity of this core structure opens up numerous possibilities for its use as a precursor in advanced organic synthesis.

Efficient, catalyst-free, one-pot synthetic methods have been developed for preparing derivatives of 1,3,5-triazine-2,4-dithione. nih.govnih.gov These methods often involve multi-component reactions, for example, between arylaldehydes, thiourea (B124793), and orthoformates, showcasing the accessibility of this class of compounds. nih.govnih.gov Such synthetic strategies could be adapted to produce this compound and its analogs.

Once formed, the triazinane ring can be a template for further functionalization. The thione group can undergo various transformations, such as alkylation to form thioethers or oxidation to sulfoxides or sulfones, each yielding a new class of compounds with potentially different properties. The N-H bonds present in a parent 1,3,5-triazinane-2-thione could be substituted to introduce additional functional groups.

Development of Analytical Probes or Reagents

Derivatives of s-triazine have been successfully synthesized and utilized as colorimetric probes for the selective recognition of metal ions like Fe³⁺ and Cu²⁺. sioc-journal.cn These probes exhibit a noticeable color change upon binding with specific metal ions, allowing for their visual detection. sioc-journal.cn The binding mechanism can involve either the triazine ring itself or appended functional groups. sioc-journal.cn

Given the presence of the metal-coordinating thione group and multiple nitrogen atoms, this compound could be investigated for similar purposes. Its interaction with various metal ions could lead to changes in its spectroscopic properties (e.g., UV-Vis absorption or fluorescence), forming the basis for a selective and sensitive analytical sensor. Furthermore, triazine-based fluorescent probes have been developed for detecting specific organic molecules, such as nitroaniline, and have even found use in applications like latent fingerprint sensing and invisible ink. nih.govresearcher.life

Future Theoretical and Computational Endeavors

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Future theoretical studies could provide significant insights.

Conformational Analysis: The saturated 1,3,5-triazinane ring can adopt several conformations, such as chair and boat forms. Computational modeling can determine the most stable conformations and the energy barriers between them, which is crucial for understanding the molecule's three-dimensional shape and how it interacts with other molecules.

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can elucidate the electronic structure, molecular orbital energies, and charge distribution. nih.govdntb.gov.ua This information is vital for predicting the molecule's reactivity, spectroscopic properties, and potential for use in electronic materials. nih.govdntb.gov.ua DFT studies have been used to predict reaction mechanisms for the formation of similar heterocyclic thiones. mdpi.com

Molecular Docking and Dynamics: For applications involving interactions with other molecules, such as in the design of materials or sensors, molecular docking and dynamics simulations can predict binding affinities and modes of interaction. nih.gov These simulations can guide the rational design of derivatives with enhanced properties.

Broader Implications for Heterocyclic Chemistry Research

The study of this compound and its derivatives contributes to the broader field of heterocyclic chemistry, which is a cornerstone of organic chemistry and drug discovery. beilstein-journals.org

Exploration of Structure-Property Relationships: Systematically modifying the substituents on the triazinane ring (e.g., replacing the cyclohexyl or phenethyl groups with other functionalities) and studying the resulting changes in physical, chemical, and material properties would establish valuable structure-property relationships. This knowledge can guide the design of new heterocyclic compounds with tailored functions.

Development of Synthetic Methodologies: Research into efficient and sustainable methods for synthesizing this and related triazinanes, potentially using green chemistry approaches like microwave-assisted or ultrasound-assisted synthesis, would be a valuable contribution to synthetic organic chemistry. mdpi.com

Expanding the Library of Functional Heterocycles: The 1,3,5-triazinane-2-thione core is a relatively underexplored scaffold compared to other nitrogen heterocycles. In-depth investigation of this specific compound and its analogs would expand the chemical space available to chemists and material scientists, potentially leading to the discovery of novel materials and reagents with unique properties. The synthesis of various 1,3,5-triazine (B166579) derivatives is a key area of interest due to their wide range of applications. mdpi.comresearchgate.net

Conclusion

Summary of Synthetic Achievements and Structural Characterization

The synthesis of 1,3,5-triazinane-2-thione (B1225330) derivatives, including the title compound, is often achieved through multicomponent reactions. A common and efficient method involves the one-pot condensation of an amine, formaldehyde (B43269), and a thiourea (B124793) derivative. For 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione, this would likely involve the reaction of phenethylamine (B48288), cyclohexylamine (B46788), and formaldehyde with a suitable thiourea precursor. Such synthetic strategies are valued for their atom economy and the ability to generate molecular complexity in a single step. While specific yields for this exact compound are not detailed in the available literature, analogous syntheses of related triazinane derivatives have been reported with good to excellent yields.

The structural characterization of these compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental in elucidating the core structure and the connectivity of the substituents. The chemical shifts and coupling constants provide insights into the conformation of the triazinane ring and the spatial arrangement of the cyclohexyl and phenethyl groups. Infrared (IR) spectroscopy is crucial for identifying the characteristic C=S (thione) stretching vibration, a key functional group in this molecule. Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns, further corroborating the proposed structure. While single-crystal X-ray diffraction data for the title compound is not available, studies on similar 1,3,5-triazinane (B94176) derivatives have often revealed a chair or twisted-boat conformation for the central ring, influenced by the steric bulk of the substituents.

Insights Gained from Reactivity and Computational Studies

The reactivity of this compound is largely dictated by the thione group and the nitrogen atoms within the heterocyclic ring. The sulfur atom of the thione group can act as a nucleophile and is susceptible to alkylation, oxidation, and other transformations, making it a versatile handle for further functionalization. The nitrogen atoms can also participate in reactions, although their reactivity is influenced by the steric hindrance imposed by the bulky cyclohexyl and phenethyl substituents.

Computational studies on related 1,3,5-triazinane systems have provided valuable insights into their electronic structure, conformational preferences, and reactivity. Density Functional Theory (DFT) calculations can be employed to predict the most stable conformation of the triazinane ring and to analyze the bond lengths, bond angles, and torsional angles. Such studies can also elucidate the frontier molecular orbitals (HOMO and LUMO), offering predictions about the molecule's reactivity and potential reaction pathways. For this compound, computational models would likely indicate a preference for a chair conformation of the triazinane ring to minimize steric strain between the substituents.

Outlook for Further Research on Triazinane-2-thione Derivatives

The field of triazinane-2-thione chemistry presents numerous opportunities for future investigation. A primary area for further research is the exploration of the synthetic scope to create a broader library of derivatives with diverse substituents. This could involve utilizing a wider range of amines and aldehydes in the multicomponent synthesis, leading to novel structures with potentially interesting properties.

Further detailed structural analysis, particularly through single-crystal X-ray diffraction, would provide definitive conformational information and insights into intermolecular interactions in the solid state. A deeper investigation into the reactivity of the thione group could lead to the development of new synthetic methodologies and the creation of more complex heterocyclic systems. Moreover, expanding computational studies to a wider range of derivatives would allow for the establishment of structure-property relationships and the rational design of molecules with specific electronic or steric properties.

Contribution to the Field of Heterocyclic Chemistry

The study of this compound and its analogues makes a significant contribution to the broader field of heterocyclic chemistry. The development of efficient synthetic routes to these complex molecules adds to the synthetic chemist's toolkit. The detailed structural and electronic characterization of these compounds deepens the fundamental understanding of the structure and reactivity of saturated nitrogen- and sulfur-containing heterocycles.

This research highlights the versatility of the 1,3,5-triazinane-2-thione scaffold as a building block for constructing diverse molecular architectures. The insights gained from studying these compounds can inform the design and synthesis of new materials and molecules with potential applications in various scientific disciplines. The continued exploration of this class of compounds is poised to uncover new chemical principles and practical applications, further enriching the vibrant landscape of heterocyclic chemistry.

Q & A

Q. What are the standard synthetic routes for 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione?

The synthesis of triazinane-thione derivatives typically involves multi-component reactions. For example, 1,5-disubstituted triazinane-2-thiones can be synthesized via condensation of thiourea, aldehydes (e.g., formaldehyde), and amines (e.g., aniline derivatives) under reflux conditions . To introduce the cyclohexyl group, cyclohexyl isocyanate or cyclohexylamine derivatives may serve as starting materials, as seen in analogous syntheses of tricyclohexyl triazinane triones . Catalysts like FeCl₃·6H₂O can enhance reaction efficiency, particularly in thiourea-based routes . Purification often involves column chromatography (e.g., ether/petroleum ether) or recrystallization .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Structural confirmation relies on NMR (¹H/¹³C) to identify proton environments and carbon frameworks, IR spectroscopy to detect thione (C=S) stretches (~1200–1050 cm⁻¹), and X-ray crystallography for resolving supramolecular interactions and hydrogen-bonding patterns . Mass spectrometry (e.g., ESI-MS) and elemental analysis validate molecular weight and purity. For crystalline derivatives, single-crystal X-ray diffraction provides precise bond lengths and angles .

Q. What biological activities are predicted for this compound based on structural analogs?

Analogous triazinane-thiones exhibit cytotoxic, antimicrobial, and anticancer properties. For instance, 5-methyl-1-phenyl-1,3,5-triazinane-2-thione shows potential in medicinal chemistry due to its thione moiety, which can interact with biological targets like enzymes or DNA . The phenethyl and cyclohexyl substituents may enhance lipophilicity, improving membrane permeability. However, empirical validation via in vitro assays (e.g., cytotoxicity against cancer cell lines) is required to confirm activity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) can model reaction pathways, identify transition states, and predict regioselectivity . For example, ICReDD’s approach combines quantum mechanics with information science to screen optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation . Molecular docking simulations may also predict binding affinities to biological targets, guiding functional group modifications .

Q. What experimental strategies resolve contradictions in reported biological data for triazinane-thiones?

Contradictions often arise from variations in assay conditions (e.g., pH, cell lines) or impurity profiles. To address this:

- Perform systematic replication studies under standardized protocols .

- Use high-purity samples (≥95% by HPLC) and validate via orthogonal techniques (e.g., NMR, LC-MS) .

- Conduct structure-activity relationship (SAR) studies to isolate the effects of specific substituents (e.g., cyclohexyl vs. phenyl groups) .

Q. How to design experiments for elucidating structure-activity relationships (SAR) in this compound?

Employ factorial design to systematically vary substituents (e.g., cyclohexyl, phenethyl) and measure biological outcomes . For example:

- Synthesize analogs with electron-withdrawing/donating groups on the phenethyl ring.

- Test cytotoxicity against panels of cancer cell lines (e.g., MCF-7, HeLa) .

- Correlate activity with computational descriptors (e.g., logP, HOMO-LUMO gaps) . Advanced SAR may also leverage molecular dynamics simulations to study protein-ligand interactions over time .

Methodological Notes

- Synthesis Optimization : Prioritize catalyst screening (e.g., FeCl₃ vs. AlCl₃) and solvent selection (e.g., ethanol vs. DMF) to improve yields .

- Data Reproducibility : Document reaction parameters (e.g., temperature, stirring rate) and raw spectral data in supplemental materials .

- Ethical Compliance : Adhere to safety protocols for handling thiourea derivatives and CS₂, which are toxic and corrosive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.